N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-nitrophenyl)ethanediamide
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Overview
Description
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can block the biosynthesis of certain bacterial lipids or interact with other targets to exhibit their antimicrobial and anticancer activities .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which contribute to their bioavailability and therapeutic effects .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide typically involves multiple steps. One common method begins with the formation of the thiazole ring through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This intermediate is then further reacted with various reagents to introduce the phenyl and nitrophenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and dyes
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure but differ in their substituents, leading to varied biological activities.
Thiazole analogues: Compounds like 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol have similar core structures but different functional groups.
Uniqueness
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N’-(4-nitrophenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-N'-(4-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13-17(29-20(22-13)14-5-3-2-4-6-14)11-12-21-18(25)19(26)23-15-7-9-16(10-8-15)24(27)28/h2-10H,11-12H2,1H3,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUQQHDEBWQUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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